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molecular formula C6H7N3O B8459911 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Cat. No. B8459911
M. Wt: 137.14 g/mol
InChI Key: BYRAIWIUPAARON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221832B2

Procedure details

To a solution of furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime (1.35 mmol) in 10 mL 7N NH3 in MeOH was added Pd/C (50 mg) and the reaction mixture was stirred under a H2 atmosphere for 1 h. The mixture was then filtered over Celite, washed with 20 mL MeOH and concentrated in vacuo to give the title compound as dark red oil;
Name
furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime
Quantity
1.35 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:12]2[CH:11]=[CH:10][N:9]=[N:8][C:7]=2[O:6][CH2:5]1>N.CO.[Pd]>[N:8]1[C:7]2[O:6][CH2:5][CH:4]([NH2:3])[C:12]=2[CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime
Quantity
1.35 mmol
Type
reactant
Smiles
CON=C1COC=2N=NC=CC21
Name
Quantity
10 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a H2 atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over Celite
WASH
Type
WASH
Details
washed with 20 mL MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=NC=CC2=C1OCC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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